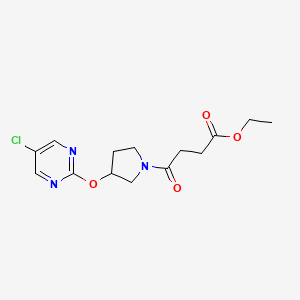
Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Initially, it is prepared by acylation of 1,3-dimethyl-5-pyrazolone using 2-fluorobenzoyl chloride . Subsequently, chlorination of the resulting (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone yields the key intermediate (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone . This intermediate plays a crucial role in the synthesis of zolazepam, a tranquilizer used for wild animals.
Mécanisme D'action
Target of Action
The compound “Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate” contains a pyrimidine ring, which is a common structure in many bioactive molecules . Pyrimidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically the result of the compound interacting with its targets and causing changes in their function.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by “this compound”. Given the broad range of activities associated with pyrimidine derivatives , it’s likely that this compound could influence multiple pathways.
Result of Action
Similar compounds have been found to exhibit a range of effects, depending on their specific targets and mode of action .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacteria, fungi, and viruses, making it a useful tool for researchers studying infectious diseases. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cells and may cause adverse effects in vivo.
Orientations Futures
There are several future directions for research involving ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate. One potential direction is the development of new antimicrobial agents based on this compound. Researchers could also explore its potential as a cancer treatment and develop new therapies based on its mechanism of action. Additionally, further studies could be conducted to better understand its toxicity and potential side effects, which could help to inform its use in future research.
Méthodes De Synthèse
Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate is synthesized through a multistep process that involves the use of various reagents and solvents. The synthesis begins with the reaction of ethyl 4-bromo-3-oxobutanoate with 5-chloropyrimidine-2-ol in the presence of potassium carbonate and DMF. The resulting product is then reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate and DMF to form ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)propyl)-4-oxobutanoate. The final step involves the reaction of the previous product with pyrrolidine in the presence of potassium carbonate and DMF to form this compound.
Applications De Recherche Scientifique
Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate has shown potential as a lead compound in pharmaceutical research. Studies have shown that it has antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. Additionally, it has been found to have anticancer properties and may be used in the development of new cancer treatments.
Propriétés
IUPAC Name |
ethyl 4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4/c1-2-21-13(20)4-3-12(19)18-6-5-11(9-18)22-14-16-7-10(15)8-17-14/h7-8,11H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFERSENVRJNKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2578310.png)
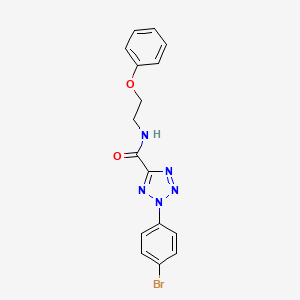

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2578314.png)
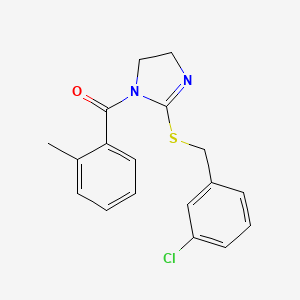
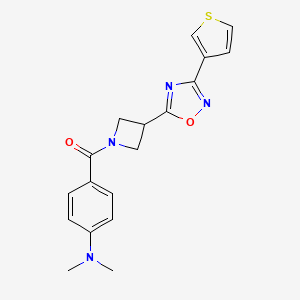
![N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2578319.png)
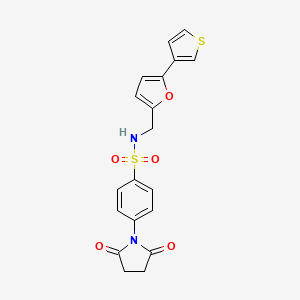
![tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B2578324.png)
amino}acetamido)-N,N-dimethylbenzamide](/img/structure/B2578325.png)
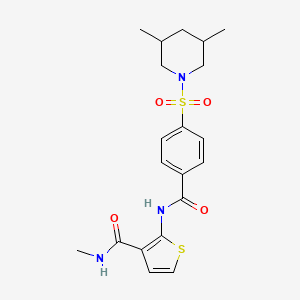
![2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B2578330.png)
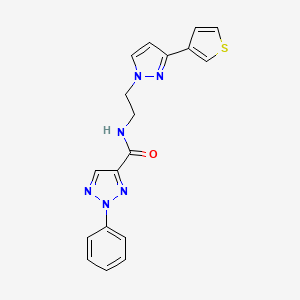
![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2578333.png)